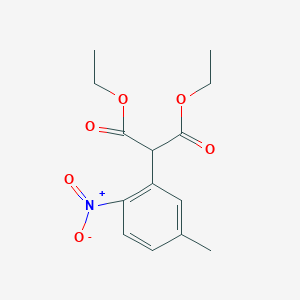
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid is an organic compound with a chiral center at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine.
Aldol Condensation: Benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve high yields and purity.
Enzymatic Synthesis: Employing specific enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of a chloro derivative.
Aplicaciones Científicas De Investigación
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2-Hydroxy-3-amino-4-phenylbutyric acid: The enantiomer of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid with different stereochemistry.
2-Hydroxy-3-amino-4-phenylbutyric acid: Lacks the chiral center, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9?/m0/s1 |
Clave InChI |
LDSJMFGYNFIFRK-IENPIDJESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)



![Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B8592214.png)


